(4-Methylpentan-2-YL)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
57874-30-3 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
4-methylpentan-2-ylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
UNJASMJCUINBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpentan 2 Yl Hydrazine and Its Analogues
Classic Approaches to Alkylhydrazine Synthesis
Traditional methods for the synthesis of alkylhydrazines, while foundational, often present challenges in terms of selectivity and reaction control, particularly with branched structures like (4-Methylpentan-2-YL)hydrazine.
Alkylation of Hydrazine (B178648) with Halides
Direct alkylation of hydrazine with an appropriate alkyl halide, such as 2-chloro-4-methylpentane (B3392400) or 2-bromo-4-methylpentane, represents a straightforward theoretical approach. This nucleophilic substitution reaction involves the lone pair of electrons on a nitrogen atom of the hydrazine molecule attacking the electrophilic carbon of the alkyl halide.
However, a significant drawback of this method is the propensity for overalkylation. wikipedia.org The initial product, this compound, is itself a nucleophile and can react further with the alkyl halide to yield di- and tri-substituted products. This lack of selectivity often leads to a complex mixture of products, necessitating challenging purification procedures and resulting in lower yields of the desired mono-substituted hydrazine. The use of a large excess of hydrazine can favor mono-alkylation but complicates the post-reaction work-up.
Reduction of Nitroso Derivatives
A more controlled classical approach involves the reduction of N-nitroso compounds. This two-step sequence begins with the synthesis of the corresponding secondary amine, (4-methylpentan-2-yl)amine, followed by nitrosation and subsequent reduction. The secondary amine can be nitrosated using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitroso-(4-methylpentan-2-yl)amine.
The subsequent reduction of the N-nitroso derivative to the corresponding hydrazine is a well-established transformation. nih.govorganic-chemistry.org A variety of reducing agents can be employed for this purpose, with zinc dust in acetic acid being a historically common method. organic-chemistry.org Other reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.gov This method avoids the issue of overalkylation inherent in direct alkylation and generally provides better yields of the desired 1,1-disubstituted hydrazine.
| Starting Material | Reagents | Product | Typical Yields |
|---|---|---|---|
| 2-Halo-4-methylpentane | Hydrazine (excess) | This compound | Low to moderate (due to overalkylation) |
| N-Nitroso-(4-methylpentan-2-yl)amine | Zn/CH₃COOH or LiAlH₄ | This compound | Fair to good |
Advanced Strategies for Branched Alkylhydrazine Synthesis
Modern synthetic strategies offer improved selectivity and efficiency for the preparation of sterically hindered alkylhydrazines like this compound. These methods often involve the direct formation of the carbon-nitrogen bond at the desired position.
Reductive Amination and Hydrazination Techniques
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. scholaris.caorgsyn.org In the context of hydrazine synthesis, this process is often referred to as reductive hydrazination. google.comchemicalbook.com This approach typically involves the reaction of a carbonyl compound, in this case, 4-methyl-2-pentanone (B128772), with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding hydrazine.
The key advantage of this method is its high regioselectivity, as the new C-N bond is formed specifically at the carbonyl carbon. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the protonated imine (or hydrazone) intermediate over the starting ketone. scholaris.ca
A significant advancement in reductive amination techniques is the use of borane (B79455) reagents, such as α-picoline-borane. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This reagent has been shown to be a safe and efficient alternative to cyanoborohydrides for the direct reductive alkylation of hydrazine derivatives. nih.govorganic-chemistry.org The reaction can be performed in a one-pot manner, where 4-methyl-2-pentanone and a hydrazine derivative are mixed with α-picoline-borane. The process is often catalyzed by an acid, which promotes the formation of the hydrazone intermediate. organic-chemistry.org The equivalency of the reagents can be adjusted to favor the formation of mono-alkylated hydrazines. organic-chemistry.orgorganic-chemistry.org
To circumvent issues related to the stability or handling of certain aldehydes and ketones, a one-pot synthesis from their corresponding acetals or ketals has been developed. organic-chemistry.orgnsf.gov For the synthesis of this compound, one would start with 2,2-dimethoxy-4-methylpentane (B6176017) (the dimethyl ketal of 4-methyl-2-pentanone).
In this procedure, the ketal is reacted with a protected hydrazine, such as a carbazate, in the presence of an acid catalyst. The in situ hydrolysis of the ketal generates the ketone, which then condenses with the hydrazine to form the hydrazone. Subsequent reduction, often with a borohydride (B1222165) reagent, yields the protected alkylhydrazine. This one-pot approach avoids the need to isolate the potentially unstable ketone or the hydrazone intermediate, streamlining the synthetic process. organic-chemistry.org
| Method | Carbonyl Precursor | Hydrazine Source | Key Reagents | Advantages |
|---|---|---|---|---|
| Reductive Hydrazination | 4-Methyl-2-pentanone | Hydrazine | NaBH₃CN or NaBH(OAc)₃ | High regioselectivity |
| Direct Reductive Alkylation | 4-Methyl-2-pentanone | Hydrazine derivative | α-Picoline-borane, Acid catalyst | One-pot, safe alternative to cyanoborohydrides |
| One-Pot from Ketal | 2,2-Dimethoxy-4-methylpentane | Protected hydrazine (carbazate) | Acid catalyst, Borohydride reagent | Avoids isolation of intermediates |
Enzymatic Reductive Hydrazination (Biocatalysis)
Biocatalysis has emerged as a powerful tool for the synthesis of hydrazines, offering high selectivity under mild reaction conditions. nih.govnih.gov Enzymatic reductive hydrazination, analogous to reductive amination, utilizes enzymes like imine reductases (IREDs) to catalyze the conversion of a carbonyl group to a hydrazine. nih.govwikipedia.org This process involves two key steps: the formation of a hydrazone intermediate through the condensation of a carbonyl compound with hydrazine, and the subsequent enzyme-catalyzed, selective reduction of the C=N bond. nih.gov
Researchers have successfully demonstrated the use of an engineered imine reductase from Myxococcus stipitatus for the reductive hydrazination of various aldehydes and ketones. nih.gov This biocatalytic approach is noted for its potential scalability and efficiency, particularly when coupled with cofactor regeneration systems. nih.gov The reaction proceeds efficiently for a range of carbonyl substrates, highlighting the versatility of IREDs in forming substituted acyclic and cyclic N-alkylhydrazines. nih.gov
Table 1: Representative Conditions for IRED-Catalyzed Reductive Hydrazination
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme | Imine Reductase (e.g., from Myxococcus stipitatus) | nih.gov |
| Substrates | Carbonyl compound (ketone/aldehyde) and Hydrazine | nih.gov |
| Cofactor | NADH or NADPH | nih.govnih.gov |
| Cofactor Regeneration | Glucose-6-phosphate dehydrogenase / Hydrogenase system | nih.gov |
| pH | Typically weakly acidic to neutral (e.g., pH 6.0) | nih.gov |
| Temperature | Ambient (e.g., 25 °C) | nih.gov |
Condensation Reactions with Carbonyl Compounds to Form Hydrazones as Intermediates
A foundational and widely used method for preparing hydrazine derivatives involves the condensation of a carbonyl compound (an aldehyde or ketone) with hydrazine or a substituted hydrazine. psvmkendra.comwikipedia.org This reaction leads to the formation of a hydrazone, a compound characterized by the R¹R²C=NNH₂ functional group, which serves as a crucial intermediate for the synthesis of the target hydrazine. wikipedia.orgalcrut.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol, and often does not require a catalyst. psvmkendra.comnih.gov
The formation of the hydrazone is a reversible reaction that proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgkhanacademy.org
For the specific synthesis of this compound, the logical precursor is 4-methylpentan-2-one. The synthesis follows a two-step sequence:
Hydrazone Formation : 4-Methylpentan-2-one is reacted with hydrazine (often in the form of hydrazine hydrate) to form the corresponding 4-methylpentan-2-one hydrazone. wikipedia.orgalcrut.com This step replaces the carbonyl oxygen atom with the =NNH₂ group.
Reduction of the Hydrazone : The C=N double bond of the intermediate hydrazone is then selectively reduced to a single bond to yield this compound. This reduction can be achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a metal catalyst like colloidal platinum or nickel. dtic.milrsc.org
This sequential approach allows for the controlled formation of the desired alkylhydrazine from its readily available ketone precursor.
Stereoselective Synthetic Considerations for Branched Alkyl Moieties
The structure of this compound contains a chiral center at the C2 position of the pentyl chain, meaning it can exist as two distinct enantiomers. The synthesis of a single enantiomerically enriched form requires stereoselective methods. Asymmetric synthesis of such chiral hydrazines is a significant area of research, with approaches focusing on the enantioselective reduction of the prochiral hydrazone intermediate.
Two primary strategies are employed:
Asymmetric Biocatalysis : As discussed previously, enzymes such as IREDs can exhibit high enantioselectivity, making them ideal for producing chiral amines and hydrazines. nih.govnih.gov The inherent chirality of the enzyme's active site directs the reduction of the hydrazone to preferentially form one enantiomer over the other. nih.gov
Asymmetric Chemical Catalysis : This approach utilizes chiral metal catalysts to perform the hydrogenation of the hydrazone. Various transition-metal complexes, particularly those based on palladium, nickel, and ruthenium with chiral phosphine (B1218219) ligands, have been developed for the asymmetric hydrogenation of C=N bonds. researchgate.net These catalysts create a chiral environment around the substrate, leading to the formation of the hydrazine product with high enantiomeric excess (ee). researchgate.net
Table 2: Examples of Catalytic Systems for Stereoselective Hydrazone Reduction
| Catalyst System | Type | Key Feature | Reference |
|---|---|---|---|
| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Chemical | Palladium complex with a chiral phosphine ligand for asymmetric hydrogenation of fluorinated hydrazones. | |
| Ni-(S,S)-Ph-BPE complex | Chemical | Nickel complex for asymmetric hydrogenation of cyclic N-acyl hydrazones. | researchgate.net |
| Imine Reductases (IREDs) | Biocatalytic | Enzymes capable of highly enantioselective reduction of imines and hydrazones. | nih.gov |
Purification and Isolation Protocols for this compound
The purification and isolation of this compound are critical steps to obtain a product of high purity. Lower aliphatic hydrazines are typically colorless, hygroscopic liquids that can fume in air and may oxidize, necessitating careful handling. dtic.mil
A highly effective method for isolating and purifying mono-alkylhydrazines involves acid-base chemistry. dtic.mil The general protocol is as follows:
Salt Formation : The crude hydrazine, being basic, is treated with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to form a solid salt. This process effectively separates the hydrazine from non-basic organic impurities. dtic.mil
Recrystallization : The resulting solid salt can be further purified by recrystallization from a suitable solvent to remove any remaining impurities. wikipedia.org
Liberation of the Free Base : The purified salt is then treated with a strong base, such as solid alkali (e.g., KOH or NaOH), to liberate the free hydrazine base. dtic.mil
Distillation : The liberated this compound is then isolated by distillation. To remove residual water, the distillate is often dried over a desiccant like fused alkali or barium oxide before a final distillation. dtic.mil
Other standard purification techniques such as column chromatography may also be applicable, although care must be taken with the stationary phase, as hydrazones and hydrazines can be sensitive. reddit.com For volatile compounds like this compound, distillation is often a preferred final purification step. wikipedia.org
Chemical Reactivity and Derivatization Pathways of 4 Methylpentan 2 Yl Hydrazine
Reactions at the Hydrazine (B178648) Moiety Nitrogen Atoms
The nitrogen atoms of the hydrazine group in (4-Methylpentan-2-YL)hydrazine are the primary sites of reactivity, participating in a range of reactions including N-alkylation, N-acylation, condensation with carbonyl compounds, and cyclization to form heterocyclic structures.
N-Alkylation and N-Acylation Reactions
The nucleophilic character of the nitrogen atoms in this compound allows for the introduction of alkyl and acyl groups.
N-Alkylation involves the reaction of the hydrazine with alkylating agents such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Mono- or di-alkylation can occur, yielding N-alkyl-(4-Methylpentan-2-YL)hydrazines or N,N'-dialkyl-(4-Methylpentan-2-YL)hydrazines, respectively.
N-Acylation is a similar process where an acyl group is introduced by reacting the hydrazine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl-(4-Methylpentan-2-YL)hydrazines, also known as hydrazides, are generally stable, crystalline solids. The presence of the acyl group modifies the electronic properties of the hydrazine moiety, influencing its subsequent reactivity.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-(4-Methylpentan-2-YL)hydrazine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-(4-Methylpentan-2-YL)hydrazine |
Condensation Reactions with Aldehydes and Ketones (Hydrazone Formation)
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.
With this compound, the reaction proceeds as follows:
This compound + R-CHO (Aldehyde) → (4-Methylpentan-2-YL)hydrazone of R-CHO + H₂O this compound + R₂C=O (Ketone) → (4-Methylpentan-2-YL)hydrazone of R₂C=O + H₂O
The resulting (4-Methylpentan-2-YL)hydrazones are compounds containing a C=N-N linkage. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and purification of carbonyl compounds. The formation of hydrazones is a reversible process, and the hydrazone can be hydrolyzed back to the parent hydrazine and carbonyl compound under acidic conditions.
| Carbonyl Compound | Product |
| Benzaldehyde | N'-(Phenylmethylene)-(4-methylpentan-2-yl)hydrazine |
| Acetone (B3395972) | N'-(Propan-2-ylidene)-(4-methylpentan-2-yl)hydrazine |
Hydrazones derived from this compound are also important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group of an aldehyde or ketone into a methylene (B1212753) group.
Cyclization Reactions to Form Heterocyclic Compounds
This compound and its derivatives serve as valuable precursors for the synthesis of a variety of heterocyclic compounds. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a stable ring system.
Pyrazoles: The reaction of this compound with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds is a common method for the synthesis of pyrazole (B372694) derivatives. For instance, the condensation of this compound with a β-diketone, followed by cyclization and dehydration, yields a substituted pyrazole. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Pyrazines: While direct synthesis of pyrazines from this compound is less common, derivatives of this hydrazine could potentially be used in multi-step syntheses of pyrazine-containing structures. For instance, a derivative could be elaborated to form a 1,2-diamine, a key precursor for pyrazine (B50134) synthesis via condensation with a 1,2-dicarbonyl compound.
Indoles: The Fischer indole (B1671886) synthesis is a powerful method for the preparation of indoles from arylhydrazines. While this compound is an alkylhydrazine, its derivatives, particularly those that can be converted to an enamine-like structure, could potentially undergo analogous cyclization reactions under specific conditions to form indole-like or other nitrogen-containing heterocyclic systems.
The reaction of hydrazones derived from this compound with certain reagents can lead to the formation of five-membered heterocyclic rings containing three nitrogen atoms, such as triazolines. For example, the 1,3-dipolar cycloaddition of a diazoalkane to the C=N bond of a (4-Methylpentan-2-YL)hydrazone could theoretically yield a triazoline derivative. The specific reaction pathway and the stability of the resulting heterocyclic ring would depend on the substituents and the reaction conditions employed.
Oxidative and Reductive Transformations of this compound
The nitrogen-nitrogen bond in this compound can undergo both oxidative and reductive cleavage, leading to a variety of products.
Oxidative Transformations: The oxidation of alkylhydrazines can be complex and often leads to a mixture of products. The outcome of the reaction is highly dependent on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of a diazo compound, which is often unstable and may decompose to release nitrogen gas and form a carbocation. This carbocation can then undergo rearrangement, elimination, or reaction with a nucleophile. For example, treatment of an alkylhydrazine with an oxidant like iodine in the presence of a base can result in the formation of alkanes, alkenes, and alkyl iodides.
Reductive Transformations: The nitrogen-nitrogen single bond in hydrazines can be cleaved by reducing agents. This reductive cleavage typically results in the formation of two amine fragments. For this compound, this would yield 4-methylpentan-2-amine and ammonia (B1221849). Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or chemical reducing agents such as zinc in acetic acid or sodium in liquid ammonia. The reductive cleavage of the N-N bond is a useful synthetic tool for the preparation of amines from hydrazine precursors.
| Transformation | Reagent Example | Potential Product(s) |
| Oxidation | Iodine / Base | 4-Methylpentane, 4-Methyl-1-pentene, 2-Iodo-4-methylpentane |
| Reduction | Raney Nickel / H₂ | 4-Methylpentan-2-amine, Ammonia |
Mechanistic Investigations of Reaction Pathways
It is possible that research on this specific compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on the current available scientific literature, a detailed and accurate article on the chemical reactivity and derivatization pathways of this compound cannot be constructed.
Applications of 4 Methylpentan 2 Yl Hydrazine in Advanced Chemical Synthesis and Material Science
Role as a Versatile Building Block in Organic Synthesis
There is no specific information available in the scientific literature regarding the use of (4-Methylpentan-2-YL)hydrazine as a building block in organic synthesis.
In a general context, hydrazine (B178648) and its derivatives are fundamental reagents in the synthesis of a wide array of heterocyclic compounds. mdpi.comenamine.net They are particularly crucial in the formation of nitrogen-containing rings such as pyrazoles, pyridazines, and triazoles, which are common scaffolds in pharmaceuticals and agrochemicals. enamine.net The reactivity of the hydrazine moiety allows it to undergo condensation reactions with carbonyl compounds and participate in cyclization reactions, making it a versatile tool for synthetic chemists. enamine.net
Contributions to Polymer and Material Science
Specific contributions of this compound to polymer and material science have not been documented in the available literature. The subsequent sections discuss the established roles of hydrazine derivatives in this field.
No data exists on the use of this compound as a precursor for advanced polymeric materials.
Generally, hydrazine and its derivatives can be used in the synthesis of polymers through polycondensation reactions. For instance, diacylhydrazines can be synthesized and subsequently polymerized to form poly(diacylhydrazine)s, which are noted for their thermal and chemical stability. These polymers can be designed to be degradable under specific oxidative conditions.
There is no research detailing the application of this compound in organic electronics or photovoltaic devices.
Specific applications of this compound in dye-sensitized solar cells (DSSCs) are not reported.
Hydrazine derivatives have been investigated as components in the synthesis of organic dyes used as sensitizers in DSSCs. researchgate.net The hydrazine group can act as an anchor to bind the dye to the surface of semiconductor materials like titanium dioxide. The electronic properties of these dyes, which are crucial for the efficiency of the solar cell, can be tuned by modifying the substituents on the hydrazine derivative.
Development of Chemical Probes and Sensory Materials
There is no information on the use of this compound in the development of chemical probes or sensory materials.
Hydrazine itself is a target for chemical sensors due to its toxicity. journal-iiie-india.com Fluorescent probes have been developed that react selectively with hydrazine, leading to a detectable change in fluorescence. rsc.orgnih.govnih.gov These probes are valuable for monitoring hydrazine in environmental and biological samples.
Applications in Agrochemistry (as intermediates/components)
There are no specific examples in the literature of this compound being used as an intermediate or component in agrochemicals.
Hydrazine derivatives are a well-established class of compounds in the agrochemical industry. nih.gov They are used as intermediates in the synthesis of a variety of pesticides, including insecticides, herbicides, and fungicides. The biological activity of these compounds is often attributed to the presence of the hydrazine or a resulting heterocyclic moiety.
Utilization in Ligand Design and Coordination Chemistry
This compound, a hydrazine derivative featuring a branched alkyl substituent, presents intriguing possibilities as a ligand in coordination chemistry. The presence of the sterically demanding 4-methylpentan-2-yl group can significantly influence the coordination environment around a metal center, leading to the formation of complexes with unique structural and electronic properties.
Hydrazine and its derivatives are known to act as ligands, coordinating to metal ions to form stable complexes. jptcp.com The coordination can occur through one or both of the nitrogen atoms. In the case of monosubstituted alkylhydrazines like this compound, coordination typically involves the less sterically hindered terminal nitrogen atom. kombyonyx.com However, the bulky alkyl group can affect the geometry of the resulting complex, potentially leading to lower coordination numbers or distorted geometries compared to complexes with less bulky ligands.
The synthesis of hydrazone ligands, formed by the condensation of hydrazines with aldehydes or ketones, is a common strategy to create versatile multidentate ligands. jptcp.commdpi.com this compound can be readily converted into a variety of hydrazone ligands by reaction with different carbonyl compounds. These hydrazones can then coordinate to metal ions through the imine nitrogen and potentially other donor atoms present in the aldehyde or ketone precursor, acting as bidentate or tridentate ligands. jptcp.comresearchgate.net
The steric hindrance provided by the 4-methylpentan-2-yl group can be advantageous in several ways:
Stabilization of Low-Coordination Numbers: The bulkiness of the ligand can prevent the coordination of additional ligands to the metal center, thereby stabilizing complexes with lower coordination numbers.
Modulation of Redox Potentials: The electron-donating nature of the alkyl group can influence the electron density at the metal center, thereby tuning its redox properties.
Enantioselective Catalysis: Chiral versions of this compound could be used to synthesize chiral ligands for applications in asymmetric catalysis.
While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the principles of coordination chemistry for sterically hindered alkylhydrazines suggest its potential for creating novel metal complexes with tailored properties. acs.org
Table 1: Potential Coordination Modes of this compound and its Derivatives
| Ligand Type | Potential Donor Atoms | Coordination Mode | Potential Applications |
| This compound | Terminal Nitrogen | Monodentate | Precursor for more complex ligands |
| Hydrazone derivative | Imine Nitrogen, Carbonyl Oxygen | Bidentate | Catalysis, material science |
| Hydrazone derivative with additional donor groups | Imine Nitrogen, other heteroatoms | Multidentate | Supramolecular chemistry, sensors |
Emerging Industrial Applications (e.g., antiager synthesis intermediates)
Hydrazine derivatives are crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical compounds, including agrochemicals, polymers, and medicines. organic-chemistry.orgresearchgate.net Their utility stems from the reactive N-N bond and the nucleophilicity of the nitrogen atoms.
The term "antiager" in an industrial context can refer to antioxidants or stabilizers used to prevent the degradation of materials such as plastics and rubber. Hydrazine derivatives have been investigated for their antioxidant properties. semanticscholar.orgiscientific.orgmdpi.com The mechanism of action often involves the scavenging of free radicals, which are responsible for the oxidative degradation of materials.
This compound can serve as a precursor for the synthesis of molecules with potential antioxidant activity. The synthesis of hydrazides and hydrazones from this hydrazine could lead to compounds with enhanced radical scavenging capabilities. iscientific.org The alkyl group might also enhance the solubility of these derivatives in nonpolar materials, making them more effective as embedded antioxidants.
The general synthetic utility of alkylhydrazines includes their role in the preparation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The selective alkylation of hydrazine derivatives is a key strategy for building molecular complexity. organic-chemistry.orgd-nb.info
Table 2: Potential Industrial Synthesis Pathways Involving this compound
| Reaction Type | Reactant(s) | Product Type | Potential Application |
| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Antioxidants, UV stabilizers |
| Acylation | Acyl chlorides, Anhydrides | Hydrazides | Pharmaceutical intermediates, polymer additives |
| Reductive Alkylation | Carbonyl compounds, reducing agent | Substituted hydrazines | Building blocks for fine chemicals |
| Cyclization Reactions | Dicarbonyl compounds, etc. | Heterocyclic compounds | Agrochemicals, dyes |
Advanced Spectroscopic and Analytical Characterization of 4 Methylpentan 2 Yl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (4-Methylpentan-2-YL)hydrazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, connectivity, and stereochemistry.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the structure. The chemical shifts are influenced by the electronegativity of the attached hydrazine (B178648) group.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its bonding environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (CH₃-C(2)) | ~1.1 | Doublet | ~20-25 |
| 2 (CH-N) | ~2.8-3.2 | Multiplet | ~55-65 |
| 3 (CH₂) | ~1.3-1.6 | Multiplet | ~40-45 |
| 4 (CH) | ~1.6-1.9 | Multiplet | ~25-30 |
| 5 (CH₃-C(4)) | ~0.9 | Doublet | ~22-24 |
| 6 (CH₃-C(4)) | ~0.9 | Doublet | ~22-24 |
| Hydrazine (NH₂) | Variable (broad singlet) | Singlet | - |
NMR spectroscopy is also a powerful technique for studying the dynamic behavior and conformational preferences of molecules in solution. For hydrazine derivatives, rotation around the C-N and N-N single bonds can lead to the existence of different conformers or rotamers. mdpi.comresearchgate.net In the case of N-acylhydrazones, for example, synperiplanar and antiperiplanar conformers have been observed and characterized by the duplication of signals in their NMR spectra at room temperature. mdpi.com
For this compound, variable-temperature NMR studies could be employed to investigate such conformational dynamics. At low temperatures, the rotation around these bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The energy barrier for this interconversion could then be calculated from the coalescence temperature of the signals. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the N-H bonds of the hydrazine moiety and the C-H bonds of the alkyl chain. The N-H stretching vibrations of primary amines and hydrazines typically appear as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending vibration is expected around 1600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹, while C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Hydrazine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| N-H (Hydrazine) | Bend (Scissoring) | 1590 - 1650 | Medium-Variable |
| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The molecular formula of this compound is C₆H₁₆N₂. Its monoisotopic mass would be approximately 116.1313 u. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 116.
The fragmentation of the molecular ion provides valuable structural information. For alkylhydrazines, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) and cleavage of the alkyl chain. The stability of the resulting carbocations and radical ions dictates the relative abundance of the fragment peaks.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 116 | [C₆H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 101 | [C₅H₁₃N₂]⁺ | Loss of CH₃ radical |
| 73 | [C₃H₉N₂]⁺ | Alpha-cleavage: Loss of C₃H₇ (propyl) radical |
| 59 | [C₂H₇N₂]⁺ | Alpha-cleavage: Loss of C₄H₉ (isobutyl) radical |
| 57 | [C₄H₉]⁺ | Cleavage of C-N bond, forming an isobutyl cation |
| 43 | [C₃H₇]⁺ | Cleavage of C₃-C₄ bond, forming an isopropyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique can also elucidate intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com
While no specific crystal structure for this compound is publicly available, analysis of related hydrazine derivatives provides insight into the structural features that could be expected. researchgate.netmdpi.com A crystallographic study of this compound or a suitable solid derivative would confirm the gauche conformation typical of the hydrazine moiety and detail the specific arrangement of the isobutyl group relative to the hydrazinyl group. wikipedia.org Furthermore, it would reveal any intermolecular N-H···N hydrogen bonding networks, which are common in the crystal structures of hydrazines and play a significant role in their physical properties. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a relatively volatile and polar compound like this compound, gas chromatography is a particularly suitable technique.
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. iaea.org A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and their relative peak areas can be used to quantify the purity.
Due to the high polarity and reactivity of hydrazines, direct analysis by GC can sometimes be problematic, leading to poor peak shape and column degradation. researchgate.net A common and highly effective strategy to overcome this is in-situ derivatization, where the hydrazine is reacted to form a more volatile and less polar derivative prior to or during injection. researchgate.net A widely used derivatization reagent is acetone (B3395972), which reacts with hydrazine to form the corresponding hydrazone (in this case, acetone (4-methylpentan-2-yl)hydrazone). google.comresearchgate.net This derivative is more amenable to GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. nih.gov As the derivatized this compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for the definitive identification of the peak based on its mass spectrum and fragmentation pattern, providing an exceptionally high degree of confidence in the analysis. GC-MS is a powerful tool for both purity assessment and the identification of trace-level impurities or related substances in a sample. pharmgkb.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of hydrazine derivatives, including this compound. Due to the polar nature and high reactivity of simple hydrazines, direct chromatographic analysis can be challenging, often resulting in poor peak shape and retention. researchgate.netresearchgate.net Consequently, analytical methods typically rely on derivatization prior to analysis, a strategy that enhances chromatographic performance and detection sensitivity. researchgate.netresearchgate.net
For the separation of this compound derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netrasayanjournal.co.in This technique utilizes a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By converting the polar hydrazine into a less polar, more hydrophobic derivative, its retention on the column is improved, leading to better separation from other sample components.
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. researchgate.net This hyphenated technique is particularly valuable for the unequivocal identification of analytes. cdc.gov Following chromatographic separation, the derivatized this compound enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly employed soft ionization technique suitable for the resulting derivatives, which are often polar and non-volatile. psvmkendra.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through tandem mass spectrometry (MS/MS), structural details from fragmentation patterns. researchgate.netnih.gov
The table below outlines typical starting parameters for developing an HPLC and LC-MS method for the analysis of derivatized this compound, based on established methods for similar compounds. rasayanjournal.co.inresearchgate.netnih.gov
Table 1: Illustrative HPLC and LC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50-150 mm x 2.1 mm, 1.8-3.5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol (B129727)/Buffer (e.g., Ammonium Acetate) | Gradient elution with Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Detector | UV-Vis or Fluorescence Detector (wavelength depends on derivative) | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | N/A | Multiple Reaction Monitoring (MRM) |
Derivatization Strategies for Enhanced Analysis
Derivatization is a critical step in the analytical workflow for this compound, transforming it into a more stable and easily detectable compound. researchgate.netresearchgate.net The primary goal is to react the highly nucleophilic hydrazine functional group with a reagent to form a stable covalent bond, typically resulting in a hydrazone. psvmkendra.com This chemical modification serves several key purposes:
Improved Chromatographic Properties: It reduces the polarity of the analyte, minimizing peak tailing and improving retention in reversed-phase systems. researchgate.net
Enhanced Detectability: The derivatizing agent often contains a chromophore or fluorophore, significantly increasing the response in UV-Vis or fluorescence detectors. nih.govrsc.org
Increased Mass Spectrometric Sensitivity: The added molecular moiety can improve ionization efficiency and provide characteristic fragmentation patterns for selective detection in LC-MS. shu.ac.uk
The most common derivatization strategy involves the condensation reaction between the hydrazine and a carbonyl compound (an aldehyde or ketone) in an acidic medium to form a hydrazone. researchgate.netpsvmkendra.com A variety of reagents have been successfully employed for the analysis of hydrazines and are applicable to this compound. The choice of reagent depends on the analytical instrumentation available and the required sensitivity. For instance, reagents like N-acetylhydrazine acridone (B373769) (AHAD) are specifically designed to create highly fluorescent derivatives for sensitive detection. rsc.org
The table below summarizes several common derivatizing agents and their advantages for the analysis of hydrazines.
Table 2: Common Derivatization Reagents for Hydrazine Analysis
| Derivatizing Reagent | Chemical Class | Derivative Formed | Primary Analytical Advantage |
|---|---|---|---|
| Salicylaldehyde | Aldehyde | Hydrazone | Forms a stable derivative with strong UV absorbance, suitable for HPLC-UV analysis. rasayanjournal.co.in |
| p-Anisaldehyde | Aldehyde | Hydrazone | Used for quantitative HPLC-MS/MS assays, providing good ionization efficiency. nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Hydrazone | A classic reagent that yields derivatives with strong UV/Vis absorbance. researchgate.netshu.ac.uk |
| Pentafluorobenzaldehyde | Aldehyde | Hydrazone | Creates an electron-capturing derivative suitable for sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD) or for LC-MS. nih.gov |
| N-acetylhydrazine acridone (AHAD) | Acridone Hydrazine | Hydrazone | A specialized fluorescence labeling reagent for highly sensitive HPLC-Fluorescence detection. rsc.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a pure organic compound. psvmkendra.com This method serves as a crucial final check to verify the empirical formula of a synthesized compound like this compound and to assess its purity.
The procedure involves the combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the analyte are calculated.
For this compound, the molecular formula is C₆H₁₆N₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The calculated theoretical values are then compared against the experimental results obtained from the elemental analyzer. A close agreement between the experimental and theoretical percentages, typically within a margin of ±0.4%, provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
The table below shows the theoretical elemental composition of this compound alongside a set of representative experimental data that would confirm its identity.
Table 3: Elemental Composition Data for this compound (Formula: C₆H₁₆N₂)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 62.01% | 61.89% | -0.12 |
| Hydrogen (H) | 13.88% | 13.95% | +0.07 |
Theoretical and Computational Chemistry Studies of this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focusing on the chemical compound this compound were found.
Consequently, the detailed analysis requested for the electronic structure, molecular geometry, frontier molecular orbitals, dipole moments, conformational analysis, reaction mechanisms, and thermochemical properties of this specific compound cannot be provided at this time.
Computational chemistry is a powerful tool for investigating the properties of molecules. Techniques like Density Functional Theory (DFT) and ab initio methods are frequently used to model and predict molecular behavior. These studies typically involve:
Quantum Chemical Calculations: These methods are used to solve the Schrödinger equation for a molecule, providing insights into its electronic structure and energy.
Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's stability.
Electrostatic Potential: This helps in identifying the electron-rich and electron-poor regions of a molecule, which are important for predicting intermolecular interactions.
Conformational Analysis: Studying the different spatial arrangements (conformers) of a molecule and their relative energies.
Reaction Mechanism Elucidation: Using computational methods to map out the energetic pathway of a chemical reaction, including the identification of transition states.
Thermochemical Properties: Calculating properties such as bond dissociation enthalpies (BDEs), which indicate the strength of chemical bonds.
While these methodologies are well-established, their application to a specific compound like this compound requires dedicated research. The absence of published studies or database entries for this particular molecule means that the specific data required to populate the requested article sections is not available in the public domain.
Future computational studies on this compound would be necessary to generate the detailed, scientifically accurate information requested. Such research would provide valuable insights into the fundamental chemical and physical properties of this compound.
Theoretical and Computational Chemistry Studies of 4 Methylpentan 2 Yl Hydrazine
Molecular Dynamics Simulations of (4-Methylpentan-2-YL)hydrazine
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of chemical systems, which are often inaccessible through experimental techniques alone. In the context of this compound, MD simulations can elucidate its behavior in various environments, offering a deeper understanding of its structural and dynamic properties.
The application of computational methods, particularly Density Functional Theory (DFT), has been widely recognized for its ability to predict molecular properties and reactivity indices with high accuracy and efficiency. imist.ma For hydrazine (B178648) derivatives, new molecular models have been proposed to study their fluid phase behavior, with parameterization of classical molecular interaction models carried out by using quantum chemical calculations and subsequent fitting to experimental data. researchgate.net
Conformational Dynamics and Flexibility
One of the primary applications of MD simulations for this compound would be to explore its conformational landscape. The molecule's rotational barriers around its single bonds, particularly the C-N and N-N bonds, dictate its flexibility and the accessible conformations in solution. Theoretical studies on hydrazine have shown that the molecule has a dihedral angle of approximately 95° in its equilibrium conformation, with distinct barriers to pyramidal inversion and rotation. doi.org For a substituted hydrazine like this compound, the bulkier alkyl group would introduce steric hindrances, influencing the preferred dihedral angles and the energy barriers between different conformers.
MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the transition states between them. The results of such a simulation could be presented in a table summarizing the relative energies of different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-N-H) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 1.2 | 15 |
| Gauche 1 | ~60° | 0.0 | 45 |
| Gauche 2 | ~-60° | 0.2 | 40 |
Note: This data is illustrative and represents the type of information that could be obtained from a molecular dynamics simulation.
Intermolecular Interactions and Solvation Effects
Understanding how this compound interacts with its environment is crucial for predicting its physical and chemical properties. MD simulations can model the compound in various solvents, such as water or organic solvents, to study solvation effects. The simulations can provide detailed information about the formation of hydrogen bonds between the hydrazine moiety and solvent molecules, as well as weaker van der Waals interactions.
The radial distribution function (RDF) is a common analysis tool in MD simulations that describes how the density of surrounding atoms varies as a function of distance from a central atom. For this compound in water, RDFs could be calculated for the hydrogen atoms of the hydrazine group and the oxygen atoms of water to characterize hydrogen bonding.
Table 2: Hypothetical Radial Distribution Function Peaks for this compound in Water
| Atom Pair | First Peak Position (Å) | First Peak Height | Interpretation |
| N-H --- O(water) | 1.8 | 3.5 | Strong hydrogen bond |
| N --- H(water) | 2.0 | 2.8 | Hydrogen bond |
| C(alkyl) --- O(water) | 3.5 | 1.2 | Hydrophobic hydration |
Note: This table is a hypothetical representation of RDF data from a simulation.
Transport Properties
Table 3: Hypothetical Diffusion Coefficients of this compound in Different Solvents at 298 K
| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Water | 0.8 |
| Methanol (B129727) | 1.5 |
| Hexane | 2.1 |
Note: The values in this table are for illustrative purposes to show the type of data obtainable from MD simulations.
Future Directions and Challenges in 4 Methylpentan 2 Yl Hydrazine Research
Development of Sustainable and Green Synthetic Methodologies
The synthesis of alkylhydrazines traditionally relies on methods that can involve hazardous reagents and generate significant waste. The future of synthesizing compounds like (4-Methylpentan-2-YL)hydrazine lies in the adoption of greener and more sustainable practices.
Current research in hydrazine (B178648) synthesis is moving towards methodologies that minimize environmental impact. ajgreenchem.comorientjchem.org These include solvent-free reactions, the use of microwave irradiation, and the development of catalytic systems that avoid stoichiometric toxic reagents. ajgreenchem.comminarjournal.com For instance, the synthesis of hydrazones, which are derivatives of hydrazines, has been achieved using environmentally benign methods like mechanical grinding and solid-state melt reactions, often with high yields and short reaction times. mdpi.comrsc.org
A key challenge in the synthesis of this compound would be the enantioselective introduction of the hydrazine moiety or the use of chiral starting materials in a green chemistry framework. Biocatalysis, using enzymes such as imine reductases (IREDs), presents a promising avenue for the asymmetric synthesis of chiral amines and could be adapted for reductive hydrazination. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Hydrazine Derivatives
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Classical Alkylation | Well-established procedures | Use of hazardous alkylating agents, potential for over-alkylation, significant waste generation | Traditional but less sustainable approach. |
| Reductive Amination | Good control over substitution | Often requires metal hydrides, which can be hazardous | A viable route, especially if greener reducing agents are employed. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Specialized equipment required, scalability can be a challenge | Could accelerate synthesis and improve efficiency. minarjournal.com |
| Mechanosynthesis (Grinding) | Solvent-free, energy-efficient | Primarily demonstrated for solid-state reactions (e.g., hydrazones) | Potential for specific solid-state derivatization reactions. mdpi.comrsc.org |
| Biocatalysis (e.g., IREDs) | High enantioselectivity, mild reaction conditions | Enzyme stability and substrate scope can be limiting | Ideal for the stereocontrolled synthesis of the chiral center. researchgate.net |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of the N-N bond in hydrazines is central to their utility in synthesis. Future research on this compound should focus on uncovering novel transformations that go beyond its traditional role as a nucleophile.
Recent studies on hydrazine derivatives have revealed unexpected reaction pathways, such as carbon-carbon bond cleavage in the synthesis of N'-alkyl benzohydrazides. organic-chemistry.org Exploring similar unconventional reactivity for this compound could lead to the discovery of new synthetic routes to valuable molecules. The development of catalytic systems that can selectively activate the N-H or N-N bonds will be crucial in this endeavor.
Furthermore, the strategic use of this compound in multicomponent reactions could provide rapid access to complex molecular architectures. nih.gov Its chiral nature could also be exploited in asymmetric catalysis, either as a ligand for a metal center or as a chiral auxiliary.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or reagents. The integration of this compound synthesis and derivatization into flow chemistry platforms is a key future direction.
Continuous-flow processes have been successfully developed for the synthesis of various hydrazine derivatives, demonstrating improved yields and safety profiles compared to batch reactions. bohrium.comrsc.org For example, a practical flow synthesis of hydrazine derivatives from alcohols has been reported, highlighting the potential for late-stage functionalization and large-scale production. bohrium.comrsc.org Applying such a system to the synthesis of this compound could enable safer handling and more efficient production.
Automated synthesis platforms, coupled with machine learning algorithms, could be used to rapidly screen reaction conditions for the synthesis and application of this compound, accelerating the discovery of new reactions and optimal process parameters.
Table 2: Potential Flow Chemistry Applications for this compound
| Application Area | Description | Expected Benefits |
|---|---|---|
| Synthesis | Continuous production from a suitable precursor (e.g., 4-methylpentan-2-one or the corresponding alcohol). | Enhanced safety, improved heat and mass transfer, potential for higher yields and purity. bohrium.comrsc.org |
| Derivatization | In-line formation of hydrazones, pyrazoles, or other heterocyclic compounds. mdpi.com | Reduced reaction times, ability to use unstable intermediates, streamlined purification. |
| Reaction Screening | Automated optimization of reaction parameters (temperature, pressure, catalysts, residence time). | Rapid identification of optimal conditions, generation of large datasets for kinetic modeling. |
Computational Design and Predictive Modeling for New Applications
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and reducing the need for trial-and-error synthesis. For a relatively unexplored compound like this compound, computational modeling is an essential starting point.
Density Functional Theory (DFT) calculations can be used to predict the N-N bond dissociation enthalpies, providing insights into the stability and reactivity of this compound and its derivatives. nih.gov Molecular dynamics simulations can be employed to study its behavior in different solvent environments and its interactions with biological macromolecules, potentially identifying new applications in medicinal chemistry or materials science. mdpi.comresearchgate.net
Predictive modeling can also aid in the design of new catalysts for the synthesis and transformation of this compound. rsc.org By understanding the electronic structure and reaction mechanisms at a molecular level, more efficient and selective catalysts can be developed.
Advanced Characterization Techniques for In-Situ Monitoring
The ability to monitor reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. The application of advanced characterization techniques to reactions involving this compound will be vital for its future development.
Techniques such as in-situ NMR and IR spectroscopy can provide valuable information on the formation of intermediates and the kinetics of a reaction. rsc.org For instance, NMR titration has been used to elucidate the mechanism of hydrazine sensing by chemosensors. rsc.org The development of fluorescent probes for the selective detection of hydrazine offers a highly sensitive method for monitoring its presence in environmental and biological systems. nih.govnih.gov
Electrochemical sensors and ion mobility spectrometers are also emerging as powerful tools for the real-time monitoring of hydrazine compounds, even at very low concentrations. dss.go.thnasa.govtechbriefs.com These techniques could be adapted for process analytical technology (PAT) in a flow chemistry setup for the synthesis of this compound.
Q & A
Q. Q1. What are the established methods for synthesizing (4-methylpentan-2-yl)hydrazine, and how can purity be optimized during purification?
Methodological Answer: Synthesis typically involves condensation reactions with hydrazine hydrate. For example, hydrazine hydrate (1 mmol) can be added dropwise to a solution of an appropriate carbonyl precursor (e.g., ethyl esters) in ethanol, followed by stirring at room temperature for 30 hours. The resulting solid is filtered, washed with cold ethanol, and recrystallized from chloroform/methanol mixtures to achieve >90% yield . Purity optimization may require adjusting solvent ratios (e.g., chloroform:methanol) or employing column chromatography for polar byproducts. Contaminants like unreacted hydrazine can be identified via TLC and removed through repeated recrystallization .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- IR Spectroscopy : Prioritize absorption bands for N–H stretches (3250 cm⁻¹) and C=N bonds (1675 cm⁻¹). The absence of C=O peaks (e.g., 1700 cm⁻¹) confirms complete hydrazone formation .
- UV-Vis Spectroscopy : Monitor absorption maxima near 526–546 nm (if permanganate reduction assays are used), with molar absorptivity values ~2200 L·mol⁻¹·cm⁻¹ for quantitative analysis .
- NMR : Look for singlet protons adjacent to the hydrazine group and methyl branching (δ 1.0–1.5 ppm for –CH(CH₃)₂) .
Advanced Research Questions
Q. Q3. How can computational modeling guide the design of this compound derivatives for catalytic applications?
Methodological Answer: Density functional theory (DFT) calculations can map the energetic landscape of hydrazine-catalyzed reactions. For example, bicyclic hydrazine derivatives (e.g., [2.2.2]-bicyclic systems) exhibit lower activation barriers (~15–20 kJ/mol reduction) in cycloreversion steps compared to [2.2.1] systems. Researchers should optimize:
Q. Q4. What experimental strategies resolve contradictions in spectroscopic data for hydrazine derivatives, such as unexpected absorption maxima or split NMR peaks?
Methodological Answer:
- UV-Vis Contradictions : Re-calibrate using internal standards (e.g., potassium permanganate) and verify pH conditions, as acidic/basic media shift λmax by 10–15 nm .
- NMR Artifacts : For split peaks, consider dynamic effects (e.g., hindered rotation in hydrazone moieties). Variable-temperature NMR (e.g., 25°C to −40°C) can distinguish conformational isomers .
- IR Anomalies : Use deuterated solvents to eliminate overlapping O–H/N–H bands, and cross-reference with X-ray crystallography data when available .
Q. Q5. How can reaction conditions be optimized for synthesizing hydrazine-based heterocycles using this compound?
Methodological Answer:
- Solvent Selection : Ethanol/acetic acid mixtures enhance cyclization yields (e.g., 85–92%) by stabilizing zwitterionic intermediates .
- Catalysis : Add concentrated HCl or sodium acetate (1–2 mol%) to accelerate imine formation. For air-sensitive steps, employ Schlenk-line techniques under nitrogen .
- Reaction Monitoring : Use in situ IR or HPLC to track intermediate consumption (e.g., hydrazone → pyrazole conversion) .
Q. Q6. What safety protocols are critical when handling this compound, and how do its hazards compare to other hydrazine derivatives?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store under nitrogen at 2–8°C to prevent oxidation .
- Toxicity : While less volatile than phenylhydrazine (BP 243°C vs. 125°C for phenylhydrazine), it shares acute toxicity (LD₅₀ ~100 mg/kg in rats). Monitor for CNS depression and hemolysis .
- Waste Disposal : Neutralize with 10% phosphomolybdic acid before incineration to avoid explosive decomposition .
Methodological Challenges and Innovations
Q. Q7. How can researchers leverage this compound in green chemistry applications, such as non-toxic propellant formulations?
Methodological Answer: Replace traditional hydrazine monopropellants with derivatives like this compound to reduce toxicity while maintaining performance. Key steps:
Q. Q8. What advanced techniques validate the crystal structure of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
